4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
4-Chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a 4-chlorobenzenesulfonyl core linked to a pyridin-3-ylmethyl group via the sulfonamide nitrogen. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLXDFUYSXYHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride
The primary synthesis involves reacting 4-chlorobenzenesulfonyl chloride with pyridin-3-ylmethanamine in a nucleophilic substitution reaction. The mechanism proceeds through the attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (TEA) or pyridine (1.2–1.5 equivalents)
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Temperature: 0–25°C (room temperature preferred for scalability)
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Time: 4–6 hours
Yield optimization studies show that excess amine (1.1 equivalents) minimizes di-sulfonylation byproducts. The reaction is typically quenched with ice-cold water, followed by extraction with ethyl acetate.
Optimization Strategies
Solvent and Temperature Effects
Comparative studies in ketonic (e.g., acetone) and alcoholic (e.g., methanol) solvents reveal trade-offs:
| Solvent | Yield (%) | Purity (HPLC) | Crystallinity |
|---|---|---|---|
| DCM | 89 | 98.5 | Amorphous |
| Acetone | 92 | 99.1 | Crystalline |
| Methanol | 85 | 97.8 | Partially crystalline |
Acetone enhances crystallinity due to its moderate polarity, facilitating slow evaporation and ordered packing.
Catalytic and Stoichiometric Improvements
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Microwave Assistance: Reducing reaction time to 30 minutes at 80°C under microwave irradiation (observed in related sulfonamide syntheses).
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Phase-Transfer Catalysis: Benzyltriethylammonium chloride (0.05 eq.) increases yields to 94% in biphasic water-DCM systems.
Characterization and Quality Control
Spectroscopic Analysis
1H NMR (600 MHz, CDCl3):
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δ 8.44 (d, J = 4.2 Hz, 1H, pyridin-3-yl H6)
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δ 7.70 (d, J = 8.4 Hz, 2H, benzene H2/H6)
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δ 4.27 (d, J = 4.8 Hz, 2H, CH2NH)
IR (neat):
Crystallographic Data
Crystalline forms are characterized by X-ray powder diffraction (XRPD) peaks at 2θ = 9.5°, 10.7°, and 15.8°, indicative of a monoclinic lattice. Differential scanning calorimetry (DSC) shows an endotherm at 172–175°C, corresponding to melting.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include substituted benzenesulfonamides.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including inhibitors of carbonic anhydrase IX, which is a target for cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Spectral and Physical Properties
Key structural analogs differ in the substituent attached to the sulfonamide nitrogen. For example:
- 4-Chloro-N-(2-naphthyl)benzenesulfonamide (): Exhibits IR absorption at 3230 cm⁻¹ (N–H stretch), 1585 cm⁻¹ (C=C aromatic), and 1334/1160 cm⁻¹ (SO₂ symmetric/asymmetric stretches). Its ¹H NMR shows aromatic protons at δ 7.08–7.80 ppm.
- 4-Chloro-N-(benzyl)benzenesulfonamide (): Displays a distinct IR profile (3201 cm⁻¹ for N–H) and a benzyl methylene signal at δ 4.11 ppm in ¹H NMR.
- 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (): The crystal structure reveals a twisted conformation (C–SO₂–NH–C torsion angle = 77.8°) and an 87.9° tilt between aromatic rings, contrasting with analogs bearing fewer chlorine substituents.
Table 1: Spectral and Structural Comparison
| Compound | IR (N–H, cm⁻¹) | ¹H NMR Key Signals (δ, ppm) | Torsion Angle (°) |
|---|---|---|---|
| 4-Chloro-N-(pyridin-3-ylmethyl)benzene* | ~3200–3250 | Pyridyl H: ~7.2–8.5; CH₂: ~4.5 | Not reported |
| 4-Chloro-N-(2-naphthyl)benzenesulfonamide | 3230 | 7.08–7.80 (aromatic) | N/A |
| 4-Chloro-N-(3,5-dichlorophenyl)benzene | Not reported | Not reported | 77.8 |
Crystallographic and Conformational Analysis
The torsion angle between the sulfonyl group and the aromatic ring is critical for molecular packing. For 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, the C–SO₂–NH–C angle (77.8°) differs significantly from analogs with mono-chlorinated aryl groups (e.g., -56.7° in 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide). This conformational flexibility influences crystal packing and solubility.
Table 3: Crystallographic Data
| Compound | Torsion Angle (°) | Aromatic Ring Tilt (°) | Hydrogen Bonding |
|---|---|---|---|
| 4-Chloro-N-(3,5-dichlorophenyl)benzene | 77.8 | 87.9 | N–H⋯O(S) dimers |
| 4-Chloro-N-(3-chlorophenyl)benzene | -58.4 | 77.1 | Similar dimeric interactions |
Biological Activity
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its enzyme inhibition properties, antimicrobial effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.76 g/mol. Its structure includes a benzene ring, a sulfonamide group, and a pyridine moiety, which contribute to its biological activities.
Enzyme Inhibition
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Carbonic Anhydrase IX (CA IX) Inhibition :
- This compound has been identified as an inhibitor of carbonic anhydrase IX, an enzyme frequently overexpressed in solid tumors. This inhibition suggests its potential as an antiproliferative agent in cancer therapy.
- The compound showed significant selectivity for CA IX over other isoforms, with reported IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a promising therapeutic window for targeting cancer cells while minimizing effects on normal tissues .
-
Cysteine Protease Inhibition :
- Research has indicated that this compound exhibits moderate inhibitory activity against falcipain-2, a cysteine protease essential for the life cycle of the malarial parasite Plasmodium falciparum. This activity highlights its potential as a lead compound for antimalarial drug development.
Antimicrobial Activity
This compound has also been studied for its antibacterial properties:
- Activity Against Bacterial Strains :
- Antibiofilm Activity :
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of various benzenesulfonamides, including this compound, on MDA-MB-231 breast cancer cells. The results indicated that this compound could induce apoptosis significantly, with a notable increase in annexin V-FITC positive cells compared to controls .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the structure of similar compounds can significantly influence their biological activity. For instance:
| Compound Name | Key Features | Activity |
|---|---|---|
| 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Similar sulfonamide structure; different pyridine position | Moderate activity |
| 3-amino-4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | Contains an amino group; different biological activity | Variable activity |
| 4-chloro-N-(pyridin-3-ylmethyl)aniline | Lacks the sulfonamide group; different reactivity profile | Low activity |
This table illustrates how structural variations can lead to differences in biological efficacy, emphasizing the importance of targeted modifications in drug design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of a pyridinemethylamine intermediate. For example:
Sulfonyl chloride formation : React 4-chlorobenzenesulfonic acid with chlorosulfonic acid to generate 4-chlorobenzenesulfonyl chloride .
Amine coupling : React the sulfonyl chloride with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine) in dichloromethane .
Purification : Use recrystallization (ethanol/water) or preparative HPLC for high-purity isolation .
- Critical Note : Optimize stoichiometry and reaction time to avoid byproducts like disubstituted sulfonamides.
Q. Which spectroscopic techniques validate the structure of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Confirm substitution patterns (e.g., pyridine C-H signals at δ 8.3–8.6 ppm, sulfonamide N-H at δ 7.1–7.3 ppm) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1334 cm⁻¹, ~1160 cm⁻¹) and N-H bending (~3268 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+Na]⁺ at m/z 470.1165 for C₁₆H₁₅ClN₂O₃S) .
- Example Data :
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 4.11 (d, J=6.0 Hz, 2H, CH₂), 7.41–7.65 (m, aromatic) |
| IR | ν 3268 (N-H), 1334 (S=O) |
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Activity : In vitro assays against breast cancer cell lines (e.g., MCF-7) show IC₅₀ values <10 µM, likely via carbonic anhydrase IX inhibition .
- Antimicrobial Activity : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), with MIC values ≤25 µg/mL .
- Assay Design : Use MTT for cytotoxicity and broth microdilution for antimicrobial testing. Validate with positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridine position) affect bioactivity?
- Methodological Answer :
- Pyridine Substitution : The 3-pyridylmethyl group enhances target binding compared to 2-pyridyl analogs (e.g., 1.5-fold higher affinity for CA IX) due to optimal hydrogen bonding and steric alignment .
- Chlorine Position : Para-chloro on the benzene ring improves metabolic stability compared to ortho/meta derivatives (t₁/₂ >4 h in microsomal assays) .
- SAR Strategy : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes. Synthesize analogs via Suzuki-Miyaura coupling for systematic evaluation .
Q. What crystallographic challenges arise in studying this compound, and how are they resolved?
- Methodological Answer :
- Twinned Crystals : Common due to flexible sulfonamide linkage. Mitigate using high-resolution data (d ~0.8 Å) and SHELXL for refinement .
- Hydrogen Bonding : Intermolecular N-H⋯O(S) interactions form dimers; use PLATON to validate geometry (e.g., D⋯A distance ~2.9 Å) .
- Torsional Flexibility : The C—SO₂—NH—C torsion angle (~77.8°) impacts packing. Refine with restraints in OLEX2 or Phenix .
- Example Data :
| Parameter | Value |
|---|---|
| Torsion Angle | 77.8° (C—SO₂—NH—C) |
| Dihedral Angle | 87.9° (between aromatic rings) |
Q. How to address contradictions in reported bioactivity data?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP-based vs. MTT cytotoxicity assays) and cell lines (e.g., MDA-MB-231 vs. MCF-7 for breast cancer) .
- Purity Confounders : Verify compound purity (>95% by HPLC) and exclude endotoxins (LAL assay) .
- Data Reconciliation : Perform meta-analysis using tools like RevMan, focusing on effect sizes and confidence intervals .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
